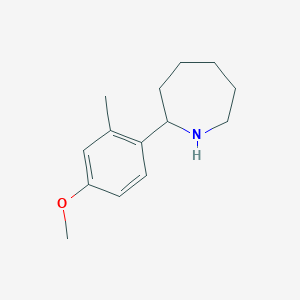
2-(4-Methoxy-2-methylphenyl)azepane
Übersicht
Beschreibung
2-(4-Methoxy-2-methylphenyl)azepane is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a 4-methoxy-2-methylphenyl group . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxy-2-methylphenyl)azepane typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with hexamethyleneimine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-(4-Methoxy-2-methylphenyl)azepane can undergo various chemical reactions, including:
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as boron tribromide or sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-2-methylphenyl)azepane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and ion channels .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxy-2-methylphenyl)azepane can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)azepane: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(4-Methylphenyl)azepane: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
2-Phenylazepane: Lacks both the methoxy and methyl groups, making it less complex and potentially less selective in its interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-(4-methoxy-2-methylphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-10-12(16-2)7-8-13(11)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNOIHGYAHXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















